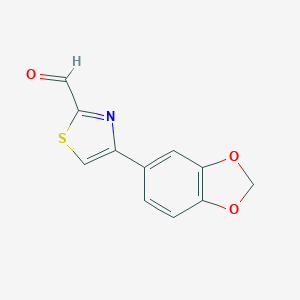

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-4-11-12-8(5-16-11)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEMIKQHEIXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Insights :

- Electron-withdrawing groups (e.g., carbaldehyde) increase electrophilicity, enhancing reactivity in nucleophilic additions (e.g., forming Schiff bases) .

- Hydrophilic groups (e.g., carboxylic acid in ) improve aqueous solubility, critical for pharmacokinetics .

- Aromatic substituents (e.g., methoxyphenyl in ) modulate π-π stacking interactions, affecting binding to biological targets .

Physicochemical Properties

- Melting Points : Carbaldehyde derivatives (e.g., 189–190°C for compound 19b in ) generally exhibit higher melting points than amine or carboxylic acid analogs due to stronger intermolecular interactions (e.g., dipole-dipole) .

- Solubility : Hydrobromide salts () enhance aqueous solubility (e.g., 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine hydrobromide) compared to neutral analogs .

Biological Activity

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects. The compound's structure and related derivatives are also discussed in terms of their mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The thiazole ring and the benzodioxole moiety contribute to its biological activity. The compound exhibits a significant structural similarity to other bioactive compounds that have demonstrated various pharmacological effects.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including this compound. In vitro assays showed that related compounds effectively inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivative compounds demonstrated IC values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory activity .

In vivo studies using streptozotocin-induced diabetic mice revealed that these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with selected benzodioxol derivatives . This suggests that compounds based on this scaffold could be developed as new antidiabetic agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines with IC values ranging from 26 to 65 µM . Notably, these compounds showed minimal toxicity towards normal cells (IC > 150 µM), highlighting their potential therapeutic index.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC (µM) | Normal Cell Line | IC (µM) |

|---|---|---|---|---|

| Benzodioxol Derivative A | MCF-7 | 30 | Hek293t | >150 |

| Benzodioxol Derivative B | A549 | 45 | Hek293t | >150 |

| Benzodioxol Derivative C | HeLa | 26 | Hek293t | >150 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that related benzodioxol derivatives exhibit greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Benzodioxole derivatives have shown promising antimicrobial properties against various bacterial strains. In particular, compounds derived from the benzodioxol scaffold demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 12.4 µM to over 50 µM . This antimicrobial activity underscores the versatility of the benzodioxole structure in drug development.

The biological activities of this compound can be attributed to its ability to modulate key metabolic pathways:

- α-Amylase Inhibition : By inhibiting α-amylase, the compound helps regulate glucose absorption in the intestine, thus controlling blood sugar levels.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Inflammatory Pathway Modulation : The anti-inflammatory effects may arise from the downregulation of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several case studies have documented the efficacy of benzodioxole derivatives in preclinical models:

- Diabetes Management : A study demonstrated that administration of a specific benzodioxole derivative significantly improved glycemic control in diabetic mice models.

- Cancer Treatment : Another investigation showed that a derivative led to a reduction in tumor size in xenograft models without affecting normal tissue integrity.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) can react with amine-containing precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst. Spectral characterization (IR, H NMR, C NMR) and elemental analysis are critical for confirming structure and purity . Alternative routes involve coupling benzodioxol derivatives with thiazole intermediates using palladium catalysts or copper-mediated cross-coupling reactions, followed by oxidation to introduce the aldehyde group .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy : IR to confirm aldehyde C=O stretching (~1700 cm) and benzodioxol C-O-C vibrations (~1250 cm). H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the thiazole-CHO proton (δ ~9.8 ppm) .

- Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometry, with discrepancies ≤0.4% indicating purity .

- Melting Point : Sharp melting points (e.g., 139–140°C for structurally related compounds) confirm crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps, while ethanol minimizes side reactions during condensation .

- Catalyst Screening : Testing copper(I) iodide or Pd(PPh) for cross-coupling efficiency. For example, Pd catalysts improved yields by 15–20% in analogous thiazole syntheses .

- Temperature Control : Reflux (70–80°C) balances reaction speed and decomposition risks. Lower temperatures (40–50°C) may reduce byproducts in oxidation steps .

Q. How can contradictions in spectral or analytical data be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions. For example, HSQC distinguishes thiazole carbons from benzodioxol carbons .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for benzodioxol-thiazolidinone derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when elemental analysis discrepancies arise (e.g., due to hygroscopic impurities) .

Q. What computational strategies predict the compound’s bioactivity or binding modes?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes with active-site thiols). Docking studies for benzodioxol-thiazole analogs show binding via π-π stacking and hydrogen bonding .

- DFT Calculations : Predicts electronic properties (e.g., aldehyde reactivity) using Gaussian09 with B3LYP/6-31G(d) basis sets. Charge distribution maps guide derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.